Cas no 100612-18-8 (2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone)

100612-18-8 structure
Nome del prodotto:2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone
2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone
- 1-(oxan-2-yl)-2-phenylethanone
- 2-(1-oxo-2-phenylethyl)tetrahydropyran
- 2-phenyl-1-(tetrahydro-2'H-pyran-2'-yl)-1-ethanone
- 2-Phenyl-1-tetrahydropyran-2-yl-aethanon
- 2-phenyl-1-tetrahydropyran-2-yl-ethanone
- ACMC-20m3p3
- AK148271
- CTK0G8748
- Ethanone, 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-
- 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one
- 100612-18-8
- AKOS011494695
- 1-(oxan-2-yl)-2-phenylethan-1-one
- DTXSID50433763
- DB-150348
-
- Inchi: InChI=1S/C13H16O2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
- Chiave InChI: BHHIAOIXVAGYDY-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)CC(=O)C2CCCCO2
Proprietà calcolate
- Massa esatta: 204.115029749g/mol
- Massa monoisotopica: 204.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.30000
- LogP: 2.36730
2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM181982-1g |
2-phenyl-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one |
100612-18-8 | 95% | 1g |
$417 | 2023-02-19 | |
Chemenu | CM181982-1g |
2-phenyl-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one |
100612-18-8 | 95% | 1g |
$439 | 2021-08-05 | |
Alichem | A119001602-1g |
2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone |
100612-18-8 | 95% | 1g |
$390.37 | 2023-09-04 |
2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone Letteratura correlata
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
100612-18-8 (2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone) Prodotti correlati
- 2418691-51-5(5-amino-2-methyl-3-(piperazin-1-yl)methylbenzene-1-thiol)
- 1806770-01-3(4-(Chloromethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 2171774-98-2(2-{4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid)
- 4414-88-4(2-(1H-benzimidazol-2-yl)acetonitrile)
- 2138278-74-5(N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylhexane-1,2-diamine)
- 868224-99-1(methyl 2-(2-{(2-fluorophenyl)carbamoylmethyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetate)
- 1445707-39-0(5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide)
- 1707392-28-6(4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine)
- 1421515-61-8(methyl 4-[1-(thiophene-2-sulfonyl)piperidin-4-yl]benzoate)
- 51859-99-5((5-chloro-2-fluorophenyl)methylhydrazine)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
